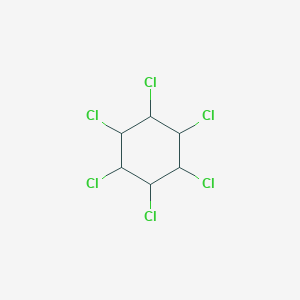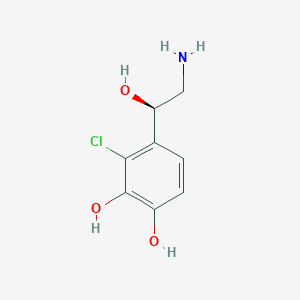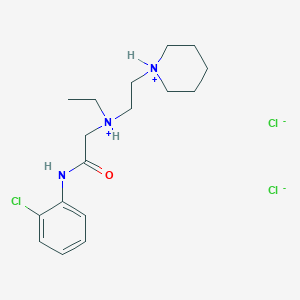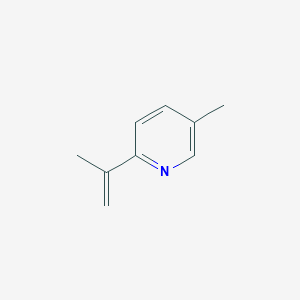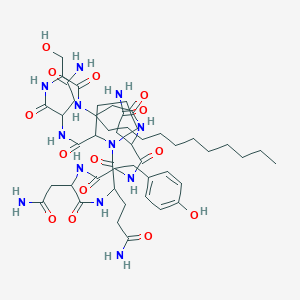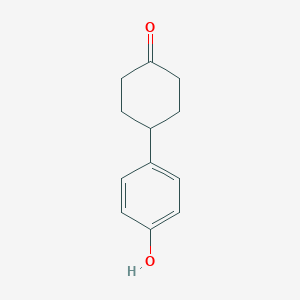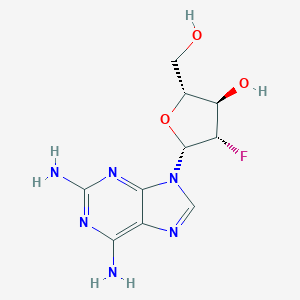
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential use as an anti-cancer agent, as well as its ability to inhibit viral replication.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its ability to inhibit the activity of certain enzymes. In the case of cancer cells, this compound inhibits the activity of thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound inhibits the activity of reverse transcriptase, which is essential for viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In the case of cancer cells, this compound has been shown to induce cell death through the activation of apoptosis pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis, leading to the disruption of DNA synthesis and ultimately, cell death. In the case of HIV, this compound has been shown to inhibit the activity of reverse transcriptase, leading to the inhibition of viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol in lab experiments include its potential use as an anti-cancer agent and its ability to inhibit viral replication. Additionally, this compound has been shown to have low toxicity levels, making it a safer alternative to other anti-cancer agents. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability, as well as its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol. One direction involves the optimization of the synthesis method to increase the yield and purity of the compound. Another direction involves the study of the compound's potential use as an anti-cancer agent in combination with other drugs. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other viral infections. Finally, the development of analogs of this compound with improved solubility and bioavailability could lead to the development of more effective anti-cancer and antiviral agents.
In conclusion, this compound has shown promise as an anti-cancer agent and as an inhibitor of viral replication. Its mechanism of action involves the inhibition of certain enzymes, leading to the disruption of DNA synthesis and ultimately, cell death. While there are limitations to its use in lab experiments, further studies are needed to investigate its potential use in the treatment of cancer and viral infections. The development of analogs of this compound could lead to the development of more effective anti-cancer and antiviral agents.
Métodos De Síntesis
The synthesis of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves the use of various chemical reagents and reactions. One method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-formyl-1,3-dioxolane in the presence of a base to form the intermediate compound, which is then treated with a reducing agent to obtain the desired compound. Another method involves the reaction of 2,6-diaminopurine with 4-fluoro-2-(hydroxymethyl)-1,3-dioxolane in the presence of a base and a catalyst to obtain the desired compound.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol has been studied for its potential use as an anti-cancer agent. Research has shown that this compound has the ability to inhibit the growth of cancer cells, as well as induce cell death in cancer cells. Additionally, this compound has been studied for its ability to inhibit viral replication, particularly in the case of the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the reverse transcriptase activity of HIV, which is essential for viral replication.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


